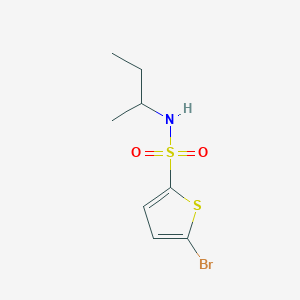![molecular formula C23H30N2O7S B296904 N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296904.png)
N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
作用機序
CP-47 acts as a potent agonist of the cannabinoid receptors in the brain. Specifically, it binds to the CB1 receptor, which is primarily located in the central nervous system. This binding leads to a series of downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channel activity. These effects ultimately lead to the analgesic and anti-inflammatory properties of CP-47.
Biochemical and Physiological Effects:
CP-47 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, CP-47 has been shown to have anxiolytic effects, meaning that it may be useful in the treatment of anxiety disorders. Additionally, CP-47 has been shown to have appetite-stimulating effects, which could make it useful in the treatment of conditions such as cachexia and anorexia.
実験室実験の利点と制限
One of the main advantages of CP-47 for lab experiments is its potency. Because it is a synthetic compound, it can be produced in high purity and concentration, which makes it ideal for use in in vitro and in vivo experiments. Additionally, because it acts as a potent agonist of the CB1 receptor, it can be used to study the effects of cannabinoid receptor activation in a controlled manner.
One of the limitations of CP-47 for lab experiments is its potential for toxicity. Because it is a synthetic compound, its long-term effects on the body are not well understood. Additionally, because it acts as a potent agonist of the CB1 receptor, it may have psychoactive effects that could complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on CP-47. One area of interest is in the development of CP-47 analogs that have improved pharmacological properties. For example, researchers may look for analogs that have increased potency or selectivity for the CB1 receptor. Additionally, researchers may explore the use of CP-47 in combination with other drugs to enhance its therapeutic effects.
Another area of interest is in the development of new methods for the synthesis of CP-47. Because the current synthesis method is complex and requires specialized equipment and expertise, researchers may look for ways to simplify the process and increase the yield of the final product.
Conclusion:
CP-47 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoid receptor activation in a controlled manner. While there are some limitations to its use in lab experiments, CP-47 has shown promise in the treatment of chronic pain, inflammation, anxiety, and appetite loss. Future research on CP-47 and its analogs may lead to the development of new and effective treatments for a variety of conditions.
合成法
The synthesis of CP-47 involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyaniline. These two compounds are reacted in the presence of a base to form an intermediate product. The intermediate is then reacted with cyclopentyl magnesium bromide to form the final product, CP-47. The purity and yield of CP-47 can be optimized through various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
CP-47 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. CP-47 has been shown to be a potent analgesic in animal models, and it has been suggested that it may be effective in treating neuropathic pain. Additionally, CP-47 has been studied for its potential anti-inflammatory properties, which could make it useful in the treatment of conditions such as multiple sclerosis and inflammatory bowel disease.
特性
分子式 |
C23H30N2O7S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide |
InChI |
InChI=1S/C23H30N2O7S/c1-29-17-9-11-20(30-2)19(13-17)25(15-23(26)24-16-7-5-6-8-16)33(27,28)18-10-12-21(31-3)22(14-18)32-4/h9-14,16H,5-8,15H2,1-4H3,(H,24,26) |
InChIキー |
KOCAOSRWPQMXPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)